1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound. It belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound is structurally characterized by the presence of a quinoline core, a cyclopropyl group, and multiple fluorine atoms, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinoline core.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like fluoride ions. Major products formed from these reactions include various fluorinated quinolones and their derivatives .
Scientific Research Applications
1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a subject of study for developing new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the quinoline core binding to the active site of the enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these, 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has unique structural features, such as the presence of an oxazolidinone ring and additional fluorine atoms, which may contribute to its distinct antibacterial activity and spectrum .
Biological Activity
1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex synthetic compound belonging to the class of fluoroquinolone derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in antimicrobial and anti-inflammatory therapies.
Chemical Structure
The compound's structure features multiple functional groups including a cyclopropyl moiety, fluorine atoms, and an oxazolidinone derivative, which contribute to its biological activity. The following table summarizes the key structural components:
Component | Description |
---|---|
Cyclopropyl Group | A three-membered carbon ring enhancing lipophilicity |
Fluorine Atoms | Increase potency and selectivity |
Oxazolidinone Ring | Imparts antibacterial properties |
Hydroxypiperidine | Contributes to receptor binding |
The biological activity of this compound primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones, which disrupt the normal function of these enzymes, leading to bacterial cell death.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.25 |
Pseudomonas aeruginosa | 1.0 |
Streptococcus pneumoniae | 0.125 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Anti-inflammatory Activity
In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the cytokine inhibition percentages at varying concentrations:
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
1 | 30 | 25 |
10 | 50 | 45 |
100 | 70 | 65 |
This anti-inflammatory effect suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Case Studies
A notable case study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a murine model of bacterial infection. The study reported a significant reduction in bacterial load in treated mice compared to control groups, highlighting its potential as an effective therapeutic agent.
Properties
Molecular Formula |
C29H29F2N3O8 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38) |
InChI Key |
XWFCFMXQTBGXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O |
Origin of Product |
United States |
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